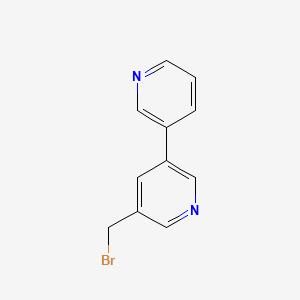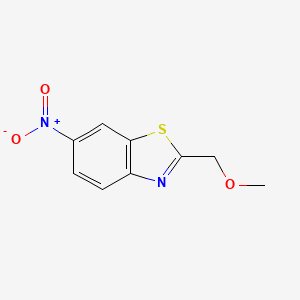
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid
Übersicht
Beschreibung
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is an organic compound featuring a thiazole ring substituted with a methyl group and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid typically involves the reaction of 2-methyl-5-thiazolyl-boronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki coupling reactions, where the boronic acid reacts with a halogenated propenoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated propanoic acid.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated propanoic acid derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and propenoic acid moiety can participate in binding interactions, influencing the activity of the target molecule. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-thiazolyl-boronic acid: Shares the thiazole ring structure but differs in the functional groups attached.
Thiazolyl benzophenone compounds: Contain a thiazole ring but have different substituents and applications.
Uniqueness
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is unique due to its specific combination of a thiazole ring and a propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7NO2S |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
NSPDLMCVVUUTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-2-methyl-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B8568377.png)
![2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B8568380.png)



![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)

![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)

![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)



